molecular formula C10H11NO2S B171280 3-(Toluene-4-sulfonyl)-propionitrile CAS No. 10154-80-0

3-(Toluene-4-sulfonyl)-propionitrile

Cat. No.: B171280
CAS No.: 10154-80-0
M. Wt: 209.27 g/mol
InChI Key: UUALZLNCEFPJNN-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyl)-propionitrile: is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Toluene-4-sulfonyl)-propionitrile typically involves the reaction of toluene-4-sulfonyl chloride with propionitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Toluene-4-sulfonyl)-propionitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-(Toluene-4-sulfonyl)-propionitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Toluene-4-sulfonyl)-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: Its dual functional groups allow for versatile chemical transformations and interactions in both synthetic and biological contexts .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUALZLNCEFPJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298849
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-80-0
Record name 10154-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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